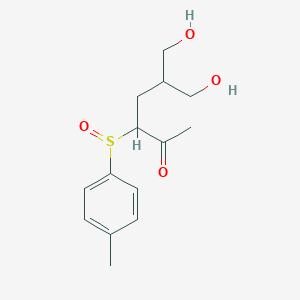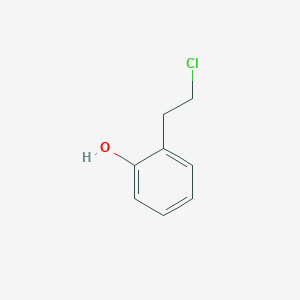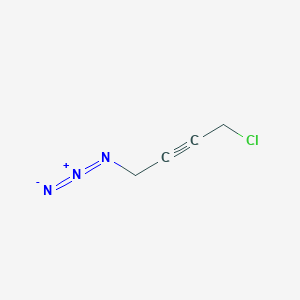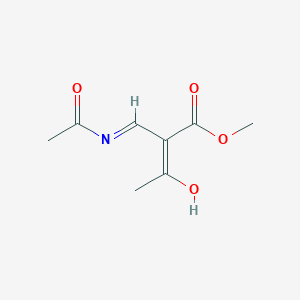![molecular formula C18H30 B14299730 Dodecahydrospiro[cyclohexane-1,9'-fluorene] CAS No. 116187-10-1](/img/structure/B14299730.png)
Dodecahydrospiro[cyclohexane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydrospiro[cyclohexane-1,9’-fluorene] typically involves ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions. These methods utilize readily available starting materials and are conducted under mild reaction conditions . For instance, the reaction of 4-aminospiro(cyclohexane-1,9’-fluorene) with sulfuryl chloride in the presence of pyridine yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of metathetic catalysts and retrosynthetic paths, can be applied to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecahydrospiro[cyclohexane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation and pyridine for substitution reactions . The conditions for these reactions are generally mild, ensuring the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfuryl chloride yields N,N’-dispiro(cyclohexane-1,9’-fluorene)-4-ylsulfamide .
Wissenschaftliche Forschungsanwendungen
Dodecahydrospiro[cyclohexane-1,9’-fluorene] has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Wirkmechanismus
The mechanism of action of Dodecahydrospiro[cyclohexane-1,9’-fluorene] involves its interaction with molecular targets through its stable spirocyclic structure. This interaction can influence various molecular pathways, making it useful in applications like organic electronics and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in optoelectronic materials.
Spirotruxene derivatives: Exhibits high fluorescence and hole-transporting abilities.
Uniqueness
Dodecahydrospiro[cyclohexane-1,9’-fluorene] is unique due to its stable spirocyclic structure, which provides enhanced thermal stability and color stability compared to other spiro compounds .
Eigenschaften
| 116187-10-1 | |
Molekularformel |
C18H30 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
spiro[1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrofluorene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H30/c1-6-12-18(13-7-1)16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h14-17H,1-13H2 |
InChI-Schlüssel |
UQLUOYMPGHPBED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3CCCCC3C4C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/no-structure.png)




![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)

![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)

